N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with the molecular formula C23H18ClN5O2S and a molecular weight of 463.94 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is primarily used in proteomics research . It serves as a biochemical tool to study protein interactions, modifications, and functions. Additionally, it may be used in medicinal chemistry research to explore its potential as a therapeutic agent, although it is not currently intended for diagnostic or therapeutic use .
Mechanism of Action
The mechanism of action of N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Benzothiazole Derivatives: These compounds also exhibit significant biological properties and are used in various medicinal applications.
Uniqueness
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific triazoloquinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its application in proteomics research further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-7-chloro-N-methyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-28(15-16-8-4-2-5-9-16)21-19-14-17(24)12-13-20(19)29-22(25-21)23(26-27-29)32(30,31)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUHTUVZCMOVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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